molecular formula C17H22N4O3 B12445122 5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide

5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide

Cat. No.: B12445122
M. Wt: 330.4 g/mol
InChI Key: DTCGUDSIAZLRCE-UHFFFAOYSA-N
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Description

5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a benzimidazole ring fused with a cyclohexane ring, and a piperidine moiety attached to the benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide typically involves multi-step organic reactionsThe nitro group can be introduced through nitration reactions, and the 1-oxide functionality can be achieved through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and the benzimidazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide is unique due to its combination of a nitro group, a piperidine moiety, and a spirocyclic structure.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

5-nitro-1-oxido-4-piperidin-1-ylspiro[benzimidazol-1-ium-2,1'-cyclohexane]

InChI

InChI=1S/C17H22N4O3/c22-20-13-7-8-14(21(23)24)16(19-11-5-2-6-12-19)15(13)18-17(20)9-3-1-4-10-17/h7-8H,1-6,9-12H2

InChI Key

DTCGUDSIAZLRCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C3C(=[N+]2[O-])C=CC(=C3N4CCCCC4)[N+](=O)[O-]

solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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